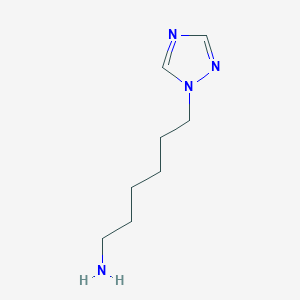
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-acetamidophenol.
Hydroxyethylation: The phenyl ring undergoes hydroxyethylation using ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of (S)-N-(4-(1-Oxoethyl)phenyl)acetamide.
Reduction: Formation of (S)-N-(4-(1-Hydroxyethyl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
®-N-(4-(1-Hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different stereochemistry.
N-(4-Hydroxyphenyl)acetamide: Lacks the hydroxyethyl group.
N-(4-(1-Hydroxyethyl)phenyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration and the presence of both hydroxyethyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[4-[(1S)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
AXSFXIYXBDIWQK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


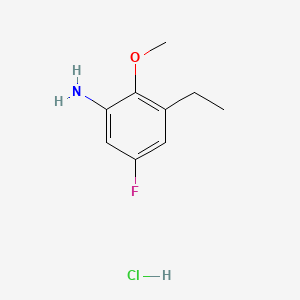

![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)


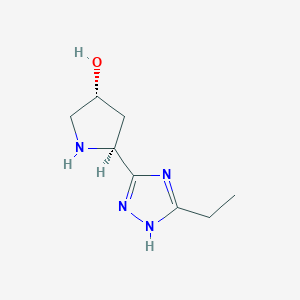

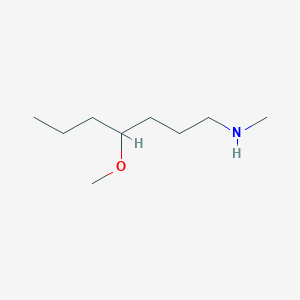
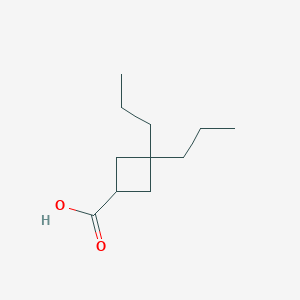

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)

